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Compound of Interest

Compound Name: Zamifenacin

Cat. No.: B1682371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and experimental evaluation of Zamifenacin, a selective M3 muscarinic

receptor antagonist.

Chemical Properties
Zamifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.

It has been investigated for its therapeutic potential in disorders characterized by smooth

muscle hyperreactivity, such as irritable bowel syndrome (IBS)[1][2][3]. The compound is most

commonly available as a fumarate salt.

Below is a summary of its key chemical identifiers and properties.
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Property Value Reference(s)

CAS Number

127308-82-1 (Zamifenacin free

base) 127308-98-9

(Zamifenacin fumarate)

[4][5]

Molecular Formula
C₂₇H₂₉NO₃ (free base)

C₃₁H₃₃NO₇ (fumarate)

Molecular Weight
415.5 g/mol (free base) 531.6

g/mol (fumarate)

IUPAC Name

(3R)-1-[2-(1,3-Benzodioxol-5-

yl)ethyl]-3-

(diphenylmethoxy)piperidine

SMILES

C1(CCN3C--INVALID-LINK--

CCC3)=CC=C(OCO2)C2=C1.

C(\C=C\C(O[H])=O)(O[H])=O

Solubility

Soluble in DMSO to 100 mM

and in ethanol to 25 mM. In

water, soluble at 1 mg/mL with

sonication and warming.

Purity Typically >99% by HPLC.

Mechanism of Action and Signaling Pathway
Zamifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors, with

a notable selectivity for the M3 subtype. This selectivity is crucial for its targeted effects on

smooth muscle, particularly in the gastrointestinal tract, while minimizing side effects

associated with the antagonism of other muscarinic receptor subtypes.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals

through the Gq alpha subunit. Upon activation by acetylcholine, the M3 receptor initiates a

signaling cascade that leads to smooth muscle contraction. Zamifenacin competitively blocks

the binding of acetylcholine to the M3 receptor, thereby inhibiting this downstream signaling.
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The affinity of Zamifenacin for various muscarinic receptor subtypes is summarized in the

table below.

Receptor Subtype pKi Value

M3 8.52

M2 7.93

M1 7.90

M4 7.78

Data sourced from Tocris Bioscience and Abcam.

The signaling pathway initiated by M3 receptor activation and inhibited by Zamifenacin is

depicted below.
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Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by Zamifenacin.
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Experimental Protocols
The characterization of Zamifenacin's pharmacological profile involves standard in vitro and in

vivo assays. Below are outlines of key experimental methodologies.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Zamifenacin for different muscarinic

receptor subtypes.

Objective: To quantify the competitive binding of Zamifenacin to M3 muscarinic receptors.

Materials:

Cell membranes expressing the human M3 muscarinic receptor.

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

Zamifenacin solutions of varying concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Glass fiber filters.

Scintillation counter.

Methodology:

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([³H]-

NMS) and varying concentrations of Zamifenacin.

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate

bound from free radioligand. The filters are washed with ice-cold buffer to remove non-

specifically bound radioligand.

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound

radioligand, is measured using a scintillation counter.
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Data Analysis: The concentration of Zamifenacin that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.
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Caption: Workflow for a Radioligand Binding Assay.

Isolated Organ Bath Assay
This functional assay assesses the antagonist activity of Zamifenacin on smooth muscle

contractions induced by a muscarinic agonist.

Objective: To determine the potency of Zamifenacin in inhibiting acetylcholine-induced

contractions of guinea pig ileum.

Materials:

Guinea pig ileum segment.

Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5%

CO₂.

Isotonic transducer and data acquisition system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1682371?utm_src=pdf-body
https://www.benchchem.com/product/b1682371?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682371?utm_src=pdf-body
https://www.benchchem.com/product/b1682371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetylcholine (agonist).

Zamifenacin (antagonist).

Methodology:

Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in the organ

bath under a resting tension.

Equilibration: The tissue is allowed to equilibrate in the Krebs-Henseleit solution.

Agonist Response: A cumulative concentration-response curve to acetylcholine is generated

to determine the baseline contractile response.

Antagonist Incubation: The tissue is washed and then incubated with a known concentration

of Zamifenacin for a set period.

Post-Antagonist Response: A second cumulative concentration-response curve to

acetylcholine is generated in the presence of Zamifenacin.

Data Analysis: The rightward shift of the acetylcholine concentration-response curve in the

presence of Zamifenacin is used to calculate the pA₂ value, which is a measure of the

antagonist's potency.

In Vivo Studies in Irritable Bowel Syndrome Models
Clinical studies have been conducted to evaluate the efficacy of Zamifenacin in patients with

IBS.

Objective: To assess the effect of Zamifenacin on colonic motility in patients with IBS.

Methodology:

Study Design: A double-blind, placebo-controlled, parallel-group study.

Participants: Patients diagnosed with IBS according to established criteria (e.g., Rome

criteria).
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Intervention: A single oral dose of Zamifenacin (e.g., 10 mg or 40 mg) or placebo.

Outcome Measurement: Colonic motility is recorded using a multi-channel solid-state

catheter introduced via colonoscopy. Measurements are taken during fasting and

postprandial periods.

Data Analysis: Parameters such as the mean amplitude of contractions, number of

contractions, and motility index are compared between the Zamifenacin and placebo

groups.

Pharmacokinetics
Pharmacokinetic studies have been conducted in various species, including mice, rats, dogs,

and humans. Zamifenacin generally exhibits moderate oral bioavailability.

Species
Oral Bioavailability
(%)

Cmax (ng/mL) T½ (h)

Mouse 26 92 2.1

Rat 64 905 6.0

Dog 100 416 1.1

Data sourced from MedChemExpress and Xcess Biosciences.

Conclusion
Zamifenacin is a well-characterized selective M3 muscarinic receptor antagonist with

demonstrated effects on gastrointestinal smooth muscle. Its chemical properties, mechanism of

action, and pharmacological profile have been established through a variety of in vitro and in

vivo experimental models. This technical guide provides a foundational understanding for

researchers and professionals in the field of drug development who are interested in

muscarinic receptor pharmacology and the therapeutic potential of selective antagonists like

Zamifenacin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

